(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
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Overview
Description
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione is a natural product found in Micromonospora griseorubida with data available.
Scientific Research Applications
Synthetic Studies
- Asymmetric Synthesis: Researchers Yasuda, Ide, Matsumoto, and Nakata (1998) conducted a study on the asymmetric total synthesis of a related compound, contributing to the field of organic synthesis and chemical structure analysis (Yasuda et al., 1998).
Chemical Reactions and Properties
- Ketene Interconversion: Koch, Blanch, and Wentrup (2014) explored ketene-ketene interconversion, shedding light on the reactions and properties of related compounds (Koch et al., 2014).
- DNA Intercalation Studies: Diénès and Vogel (1996) examined the asymmetric synthesis and DNA intercalation of related compounds, contributing to the understanding of chemical interactions with biological molecules (Diénès & Vogel, 1996).
Novel Syntheses and Applications
- Triazafulvalene System: Uršič, Svete, and Stanovnik (2010) synthesized new compounds related to this chemical, expanding the library of organic compounds (Uršič et al., 2010).
- Electron Transfer Studies: Bhattacharya and Banerjee (1996) focused on the electron transfer between azide and nickel(IV) oxime imine complexes, offering insights into redox reactions (Bhattacharya & Banerjee, 1996).
Structural Analysis and Stereochemistry
- Stereochemistry of Cyclopeptide Alkaloids: Nisar et al. (2010) conducted a study on the stereochemistry and NMR data assignment of cyclopeptide alkaloids, which aids in understanding the structural aspects of similar compounds (Nisar et al., 2010).
Properties
CAS No. |
127663-98-3 |
---|---|
Molecular Formula |
C29H49NO6 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C29H49NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-13,18-23,25,27-29,33H,9,14-17H2,1-8H3/b12-10+,13-11- |
InChI Key |
SEOGCBXINQPHTN-FAEGWCMCSA-N |
Isomeric SMILES |
CCC1C(/C=C/C=C\C(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Synonyms |
mycinamicin VIII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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